Bcn-peg1-OH
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(9-bicyclo[6.1.0]non-4-ynylmethoxy)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c13-7-8-14-9-12-10-5-3-1-2-4-6-11(10)12/h10-13H,3-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPJBVTBOCACHBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C2COCCO)CCC#C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Functionalization Methodologies of Bcn Peg1 Oh
Incorporation of Bicyclononyne (BCN) Moieties
The bicyclononyne (BCN) moiety, also known as bicyclo[6.1.0]non-4-yne, is a strained alkyne commonly employed in copper-free click chemistry, specifically in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. medchemexpress.commedchemexpress.comwikipedia.org Its incorporation into synthetic pathways is crucial for creating molecules capable of undergoing efficient and bioorthogonal conjugation with azide-containing compounds. medchemexpress.commedchemexpress.comwikipedia.org
Chemical Routes for BCN Unit Introduction into Synthetic Pathways
Several chemical routes exist for introducing the BCN unit into synthetic molecules. One approach involves the preparation of BCN-containing building blocks that can then be coupled with other molecular components. For instance, BCN carbinol has been prepared from readily available starting materials using published procedures. rsc.org This BCN carbinol can be activated, for example, with disuccinimidyl carbonate, and subsequently reacted with other compounds to incorporate the BCN functionality. rsc.org Another method described is the mechanochemical synthesis of a bicyclononyne tosylate (BCN-OTs), which can serve as an initiator for polymerization reactions, directly yielding polymers with terminal BCN groups. researchgate.net The stability of BCN under various reaction conditions, including acidic conditions used in techniques like solid-phase synthesis, has been evaluated to optimize incorporation strategies. rsc.orgzenodo.org While BCN can be sensitive to strong acidic conditions, methods have been developed to successfully incorporate BCN linkers, particularly at the 5' end of oligonucleotides, with good yields. rsc.org
Polyethylene (B3416737) Glycol (PEG) Spacer Elaboration
Polyethylene glycol (PEG) is a synthetic, hydrophilic, and biocompatible polymer widely used in biomedical applications to improve the solubility, stability, and pharmacokinetics of conjugated molecules. nih.gov In BCN-PEG1-OH, a single ethylene (B1197577) glycol unit serves as a short spacer between the BCN moiety and the terminal hydroxyl group. The controlled synthesis of PEG and the management of its terminal functional groups are key aspects of elaborating the PEG spacer.
Controlled Polymerization Techniques for PEG Synthesis
PEG is typically synthesized via the ring-opening polymerization of ethylene oxide. Controlled polymerization techniques are essential to achieve well-defined PEG chains with desired molecular weights and low polydispersity. While commercial PEG often consists of a mixture of different chain lengths, efforts have been made to synthesize uniform PEGs through stepwise organic synthesis, although these methods can involve multiple steps and purifications. acs.org Controlled radical polymerization techniques, such as single electron transfer living radical polymerization (SET-LRP), have been explored for the rapid synthesis of PEGylated polymers with defined structures and low dispersity. rsc.org These techniques can utilize PEG macroinitiators to grow polymer chains from PEG segments. rsc.orgacs.org
Strategies for Terminal Hydroxyl Group Retention and Activation
The retention and activation of the terminal hydroxyl group in PEG are critical for subsequent functionalization and conjugation reactions. In the synthesis of PEG diols (HO-PEG-OH), the polymerization of ethylene oxide is typically initiated with water or ethylene glycol, resulting in hydroxyl groups at both ends of the polymer chain. For monofunctional PEGs like the PEG1 unit in this compound, controlled initiation is necessary to ensure a single reactive hydroxyl group. The terminal hydroxyl groups of PEG can be activated through various strategies to make them amenable to reaction with other molecules. Common activation methods include halogenation or, more commonly, sulfonylation (e.g., tosylation or mesylation) by reaction with sulfonyl chlorides. preprints.orgmdpi.com These activated PEG intermediates contain good leaving groups that can be displaced by nucleophiles, such as amines or thiols, to introduce different functional groups. preprints.orgmdpi.commdpi.com Asymmetric activation of one hydroxyl group in a PEG diol can also be employed to introduce different functionalities at each terminus, leading to heterobifunctional PEGs. mdpi.com
Targeted Synthesis of this compound Conjugates
The targeted synthesis of this compound conjugates involves the controlled coupling of a BCN-containing component with a PEG1 unit that has a terminal hydroxyl group, or the incorporation of the BCN moiety onto a pre-synthesized PEG1-OH scaffold. While specific detailed synthetic routes for this compound itself were not extensively detailed in the search results beyond its use as a linker component, the principles of conjugating BCN and PEG moieties are well-established in the synthesis of related linkers and bioconjugates. This compound is described as a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). medchemexpress.comcd-bioparticles.net This implies synthetic strategies that link a BCN group to a PEG1 spacer, which is then connected to a cleavable unit (like Val-Cit, a cathepsin B cleavable peptide sequence) and a payload or a group for attachment to an antibody. medchemexpress.commedchemexpress.comcd-bioparticles.netcd-bioparticles.net The BCN group in such linkers facilitates conjugation to azide-modified antibodies or other biomolecules via SPAAC click chemistry. medchemexpress.commedchemexpress.com
Derivatization and Scaffold Engineering of this compound
This compound serves as a versatile scaffold for further derivatization and engineering to create more complex molecules and conjugates. The terminal hydroxyl group provides a handle for introducing various functional groups or linking to other molecular entities. This derivatization can enable the attachment of targeting ligands, therapeutic payloads, or imaging agents. The BCN moiety itself is a reactive handle for copper-free click chemistry, allowing for selective conjugation with azide-containing molecules. medchemexpress.commedchemexpress.comwikipedia.org Examples of BCN-PEG derivatives mentioned include those with acid, alcohol, amine, and NHS ester functionalities, highlighting the potential for diverse conjugations. axispharm.com The ability to incorporate BCN into peptides and oligonucleotides further demonstrates its utility in creating complex bioconjugates. rsc.orgzenodo.orgnih.gov Scaffold engineering around the this compound core can involve extending the PEG chain length (e.g., BCN-PEG4-acid) cenmed.com or incorporating additional functional units like cleavable linkers (e.g., BCN-PEG1-Val-Cit-OH). medchemexpress.comcd-bioparticles.net These modifications allow for tailoring the properties of the final conjugate, such as solubility, linker stability, and the mechanism of payload release.
Integration into Cleavable Linker Systems (e.g., Val-Cit-PABC)
This compound and related BCN-PEG linkers are frequently integrated into cleavable linker systems, particularly for applications like antibody-drug conjugates (ADCs). A prominent example is the incorporation into linkers containing the Val-Cit dipeptide sequence and a para-aminobenzyl alcohol (PAB) spacer. Linkers such as BCN-PEG1-Val-Cit-PAB-PNP or BCN-PEG1-Val-Cit-PABC-OH serve as cleavable ADC linkers axispharm.comcd-bioparticles.netmedchemexpress.com.
In these systems, the BCN group allows for conjugation to azide-tagged biomolecules via copper-free click chemistry axispharm.commedchemexpress.com. The Val-Cit dipeptide is specifically designed to be a substrate for lysosomal enzymes, such as cathepsin B, which are often upregulated in cancer cells cd-bioparticles.net. Upon internalization of the ADC into the target cell and subsequent delivery to the lysosome, cathepsin B cleaves the Val-Cit bond. The PAB spacer then undergoes a self-immolative 1,6-elimination, leading to the release of the cytotoxic drug payload axispharm.combroadpharm.com. BCN-PEG1-Val-Cit-PABC-OH is described as a cleavable 1-unit PEG ADC linker used in the synthesis of ADCs medchemexpress.commedchemexpress.com. This integration strategy enables targeted drug delivery and controlled release within specific cellular compartments.
Multi-Arm and Branched PEG Architectures with BCN Functionality
Multi-arm and branched PEG architectures functionalized with BCN groups are employed to increase the payload capacity or introduce multiple functional handles onto a single molecule or structure. While this compound itself is a linear, monofunctional PEG (with respect to the BCN group), its chemistry can be adapted or extended to create branched structures.
Branched PEGs are a class of multi-arm PEG reagents, typically with 3 or 4 arms, that have found use in bioconjugation, including ADC development broadpharm.com. They allow for the attachment of a higher concentration of payload, potentially improving the drug-antibody ratio (DAR) without negatively impacting the antibody's properties broadpharm.com. Although the search results primarily highlight branched PEGs with other click handles like DBCO or multiple azide (B81097) groups conju-probe.combiochempeg.com, the concept applies to BCN functionalization as well. For instance, a branched linker containing two BCN moieties, such as acid-PEG1-bis-PEG3-BCN (exo), is available and categorized under multi-arm linkers conju-probe.com. These branched architectures, functionalized with BCN, provide a platform for creating highly functionalized conjugates or materials through efficient click chemistry. Research indicates that the arm length of branched linkers can influence the efficiency of subsequent enzymatic cleavage in cleavable linker systems nih.gov.
Introduction of Orthogonal Functional Groups (e.g., NHS Esters, Maleimide (B117702), Biotin)
The terminal hydroxyl group of this compound serves as a versatile point for introducing various orthogonal functional groups, creating heterobifunctional linkers. These linkers possess the BCN handle for copper-free click chemistry at one end and a different reactive group at the other, allowing for sequential or simultaneous conjugation to different molecules.
Examples of such orthogonal functionalizations include the introduction of NHS esters, maleimides, and biotin (B1667282).
NHS Esters: BCN-PEG-NHS ester derivatives, such as BCN-PEG4-NHS ester, are versatile bifunctional crosslinking reagents used in bioconjugation and chemical biology . The NHS ester group reacts efficiently with primary amines under mild conditions, forming stable amide bonds broadpharm.comlumiprobe.com. This allows for the conjugation of BCN-PEG to lysine (B10760008) residues on proteins or other amine-containing molecules . BCN-PEG-NHS esters are utilized for protein labeling with fluorescent dyes, enzymes, or other biomolecules, facilitating studies of protein dynamics and localization .
Maleimide: BCN-PEG-Maleimide compounds, such as BCN-endo-PEG-Maleimide, combine the BCN group with a maleimide group axispharm.comaxispharm.com. The maleimide group is highly reactive towards thiol groups, particularly cysteine residues in proteins, forming stable thioether bonds axispharm.comprecisepeg.com. This thiol-maleimide reaction is a prominent method for site-selective modification of cysteine residues in bioconjugation precisepeg.com. BCN-PEG-Maleimide linkers enable the conjugation of BCN-tagged molecules to thiol-containing biomolecules for various applications, including drug delivery, diagnostics, and imaging axispharm.comaxispharm.com.
Biotin: BCN-PEG linkers can also be functionalized with biotin, creating BCN-PEG-Biotin derivatives broadpharm.comlumiprobe.com. Biotinylation is widely used for labeling and detection due to the strong affinity between biotin and streptavidin or avidin. A BCN-PEG-Biotin linker allows for the attachment of a BCN handle to biotinylated molecules or, conversely, the biotinylation of molecules conjugated via the BCN group. This enables capture, immobilization, or detection strategies utilizing the robust biotin-streptavidin interaction in conjunction with click chemistry.
These examples demonstrate how the terminal hydroxyl group of this compound, or similar PEG-BCN structures with a modifiable handle, can be transformed to create heterobifunctional linkers with diverse orthogonal reactivities, significantly expanding the utility of BCN chemistry in constructing complex bioconjugates and functionalized materials.
Mechanistic Investigations of Bcn Peg1 Oh Reactivity in Bioorthogonal Systems
Kinetics and Reaction Efficiency of SPAAC with BCN-PEG1-OH
The primary application of this compound in bioorthogonal chemistry is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction involves a [3+2] dipolar cycloaddition between the strained alkyne of BCN and an azide-functionalized molecule, forming a stable triazole linkage without the need for a cytotoxic copper catalyst. The efficiency of this process is dictated by its reaction kinetics.
The rate and yield of the SPAAC reaction involving this compound in aqueous, biologically relevant environments are influenced by several key factors:
pH: For SPAAC reactions in general, higher pH values tend to increase reaction rates. However, for sensitive biomolecules, a pH range of 7-9 is often employed to balance the reaction rate with the stability of the molecule of interest.
Buffer Composition: The choice of buffer can significantly impact reaction kinetics. Studies on the related cyclooctyne (B158145) DBCO have shown that buffers like HEPES can yield higher rate constants compared to PBS. While specific data for this compound is limited, similar trends are expected.
Temperature: As with most chemical reactions, temperature affects the rate of SPAAC. Reactions are typically conducted at temperatures compatible with the biological system, such as room temperature or 37°C.
PEG Linker: The presence of a PEG linker, even a short one as in this compound, can be beneficial. Research has shown that PEG linkers can notably enhance SPAAC reaction rates. This is attributed to improved aqueous solubility and potentially reduced steric hindrance between the reacting biomolecules.
Azide (B81097) Structure: The electronic properties of the azide coupling partner are important. Azides with electron-donating groups can influence the reaction rate.
Table 1: Factors Affecting this compound SPAAC Reactivity
| Factor | General Effect on Reaction Rate | Rationale |
|---|---|---|
| pH | Higher pH generally increases the rate | Affects the protonation state of reactants and transition state stabilization. |
| Buffer Type | Rate is buffer-dependent (e.g., HEPES > PBS) | Buffer components can interact with reactants and influence kinetics. |
| PEG Linker | Enhances reaction rate | Improves solubility and can reduce steric hindrance. |
| Temperature | Higher temperature increases the rate | Provides more kinetic energy to overcome the activation energy barrier. |
BCN is one of several cyclooctynes used for SPAAC. Its performance is often compared to Dibenzocyclooctyne (DBCO) and Trans-cyclooctene (B1233481) (TCO).
BCN vs. DBCO: In SPAAC reactions with azides, DBCO generally exhibits a faster reaction rate than BCN. This is attributed to the greater ring strain in the DBCO structure. For example, one study determined the second-order rate constant for a BCN derivative with an azide to be 0.28 M⁻¹s⁻¹, while a comparable reaction with a DBCO derivative proceeded at 0.34 M⁻¹s⁻¹. However, BCN offers advantages in its smaller size and lower lipophilicity, which can be beneficial in certain biological applications. Furthermore, BCN has shown significantly greater stability than DBCO in the presence of reducing agents like glutathione (B108866) (GSH), a common component of the intracellular environment.
BCN vs. TCO: TCO is primarily used in the inverse-electron-demand Diels-Alder (IEDDA) reaction with tetrazines, which is one of the fastest known bioorthogonal reactions, with rate constants that can reach up to 10⁶ M⁻¹s⁻¹. While BCN also reacts very rapidly with tetrazines via the IEDDA pathway, TCO is generally considered the more reactive dienophile in this specific pairing. The direct comparison of BCN and TCO in SPAAC reactions is less common, as TCO is an alkene and does not participate in this specific azide-alkyne cycloaddition.
Table 2: Comparative SPAAC Reaction Kinetics
| Cyclooctyne | Typical Second-Order Rate Constant (k₂) with Azides (M⁻¹s⁻¹) | Key Characteristics |
|---|---|---|
| BCN | ~0.03 - 0.3 | Smaller size, lower lipophilicity, good stability. |
| DBCO | ~0.1 - 1.0 | Higher ring strain, generally faster SPAAC kinetics than BCN. |
Chemoselectivity and Orthogonality in Complex Biological Milieus
A defining feature of bioorthogonal reactions is their ability to proceed with high selectivity in a complex biological environment, without interfering with native functional groups.
The PEG linker in this compound plays a crucial role in minimizing non-specific binding to proteins and other biomolecules. PEGylation is a well-established strategy for creating "stealth" surfaces that resist protein adsorption. This is achieved through the formation of a hydration layer around the PEG chain, which acts as a physical and energetic barrier to non-specific interactions. The incorporation of even short PEG chains can significantly reduce non-specific binding. Additional strategies to reduce non-specific interactions include optimizing buffer conditions, such as adjusting pH or increasing salt concentration to mitigate unwanted electrostatic interactions.
Specific Reaction Pathways Involving this compound
While highly selective, the BCN core can participate in more than one type of bioorthogonal reaction, a property that can be leveraged for advanced experimental designs.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This is the most common pathway for this compound. It undergoes a [3+2] cycloaddition with an azide to form a stable, covalent triazole linkage. This reaction is highly chemoselective and bioorthogonal.
Inverse-Electron-Demand Diels-Alder (IEDDA) Cycloaddition: BCN can also act as a highly reactive dienophile in IEDDA reactions with electron-deficient dienes, most notably tetrazines. This [4+2] cycloaddition reaction is extremely fast, often orders of magnitude faster than SPAAC, and results in a stable dihydropyrazine (B8608421) product after the expulsion of nitrogen gas. The reaction rate can be tuned by modifying the substituents on the tetrazine ring. The ability of BCN to react via both SPAAC (with azides) and IEDDA (with tetrazines) makes it a versatile tool, although care must be taken to ensure orthogonality if both reaction partners are present in the same system.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with Azide-Functionalized Molecules
The Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, and this compound is an active participant in this transformation. The reaction involves the [3+2] cycloaddition of the strained alkyne of this compound with an organic azide to form a stable triazole linkage.
The driving force for this reaction is the significant ring strain of the bicyclo[6.1.0]nonyne core. This strain lowers the activation energy of the cycloaddition, allowing the reaction to proceed rapidly at physiological temperatures without the need for a cytotoxic copper catalyst. The mechanism is understood to be a concerted process, where the bond formation between the alkyne and the azide occurs in a single transition state.
The reactivity of BCN, and by extension this compound, in SPAAC is influenced by the stereochemistry of the BCN ring fusion. BCN exists as two diastereomers: endo and exo. The endo isomer generally exhibits slightly higher reactivity than the exo isomer. For instance, the second-order rate constants for the reaction of endo-BCN and exo-BCN with benzyl (B1604629) azide are approximately 0.29 M⁻¹s⁻¹ and 0.19 M⁻¹s⁻¹, respectively. This difference is attributed to the steric environment around the alkyne, which can influence the approach of the azide.
Table 1: Second-Order Rate Constants for the SPAAC Reaction of BCN Diastereomers with Benzyl Azide
| BCN Diastereomer | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] |
| endo-BCN | 0.29 |
| exo-BCN | 0.19 |
Inverse Electron-Demand Diels-Alder (IEDDA) Reactions with Tetrazines
This compound also participates in Inverse Electron-Demand Diels-Alder (IEDDA) reactions, a class of cycloadditions known for their exceptionally fast kinetics. In this reaction, the electron-rich strained alkyne of this compound acts as the dienophile, reacting with an electron-poor diene, typically a tetrazine.
The mechanism involves a [4+2] cycloaddition, followed by a retro-Diels-Alder reaction that releases dinitrogen gas, leading to the formation of a stable dihydropyridazine (B8628806) product. The rate of the IEDDA reaction is highly dependent on the electronic properties of both the dienophile and the diene. While BCN is a competent dienophile for IEDDA reactions, its reactivity is generally lower than that of other highly strained alkenes like trans-cyclooctene (TCO).
Research has shown that the reaction rates of BCN with various tetrazines can be tuned by modifying the substituents on the tetrazine ring. Electron-withdrawing groups on the tetrazine generally increase the reaction rate. For example, the reaction of BCN with 3,6-diphenyl-1,2,4,5-tetrazine (B188303) in methanol (B129727) has a second-order rate constant of 3.6 M⁻¹s⁻¹. This rate can be significantly increased by using more electron-deficient tetrazines.
Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC)
A third important bioorthogonal reaction involving this compound is the Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC). This reaction is a [3+2] cycloaddition between the strained alkyne of this compound and a nitrone to form an isoxazoline (B3343090) product.
SPANC reactions are known for their rapid kinetics and the tunability of their reaction rates. The reactivity in SPANC is influenced by the electronic and steric properties of both the alkyne and the nitrone. Similar to SPAAC, the ring strain of the BCN moiety is a key factor in promoting this reaction.
While specific kinetic data for the reaction of this compound with various nitrones is not extensively documented in the literature, the general principles of SPANC suggest that it is a highly efficient method for bioconjugation. The reaction proceeds readily under physiological conditions and offers an alternative to SPAAC for specific labeling applications. The versatility of the nitrone component allows for fine-tuning of the reaction kinetics and the properties of the resulting conjugate.
Advanced Applications of Bcn Peg1 Oh in Biomedical Research
Bioconjugation Strategies for Macromolecules and Biopolymers
The BCN group's ability to undergo rapid and selective reaction with azides is central to its use in bioconjugation, enabling the covalent attachment of molecules to a variety of macromolecules and biopolymers. bioglyco.com This is particularly useful for creating well-defined conjugates with specific properties.
Site-Specific Protein and Peptide Modification
Site-specific modification of proteins and peptides is essential for understanding protein function, developing protein-based therapeutics, and creating advanced biomolecular constructs. thermofisher.comnih.govlibretexts.orgraybiotech.com BCN click chemistry provides a robust method for labeling proteins and peptides. bioglyco.com By introducing azide (B81097) groups at specific sites on a protein or peptide, BCN-PEG1-OH (or a molecule previously conjugated to this compound via its hydroxyl group) can be used to attach the BCN-PEG1 moiety with high specificity via the SPAAC reaction. This approach allows for controlled modification, in contrast to traditional methods that may target multiple residues non-specifically. libretexts.org The PEG1 linker can contribute to improved solubility and reduced aggregation of the modified protein or peptide.
Nucleic Acid Labeling and Functionalization
BCN click chemistry enables the site-specific modification of nucleic acids, including DNA and RNA. bioglyco.com Strained alkynes like BCN are employed for labeling nucleic acids, even within cellular environments. nih.gov this compound can be utilized in nucleic acid labeling by first reacting its hydroxyl group with a suitable functional group on a modified nucleic acid, or by incorporating a this compound derivative into a probe that can then react with azide-modified nucleic acids. This allows for the introduction of the BCN-PEG1 tag at specific positions, facilitating downstream applications such as tracking, imaging, or interaction studies. bioglyco.comneb.comthermofisher.comthermofisher.com
Glycan Modification and Glycoconjugate Synthesis
Glycans and glycoconjugates play critical roles in numerous biological processes. researchgate.netnih.gov Modification of glycans and the synthesis of well-defined glycoconjugates are important for studying these roles and developing glycan-based probes or therapeutics. tcichemicals.comnih.gov BCN click chemistry has been applied in glycoconjugate synthesis. researchgate.net this compound can be incorporated into molecules designed to target or label glycans, or it can react with azide-modified glycans or glycoconjugates. The resulting glycoconjugates, featuring the BCN-PEG1 tag, can be used in various research applications, leveraging the bioorthogonal reactivity of the BCN group and the properties conferred by the PEG1 linker. nih.gov
Design and Development of Molecular Probes and Imaging Agents
This compound is a useful building block in the design and development of molecular probes and imaging agents due to the bioorthogonal reactivity of the BCN group and the modifiable hydroxyl handle. BCN click chemistry has found significant applications in imaging and bioimaging techniques. bioglyco.com
Fluorescent Labeling of Biomolecules for Imaging Applications
Fluorescent labeling is a widely used technique for visualizing biomolecules and cellular processes. biotium.comnih.gov BCN click chemistry provides a method for the fluorescent labeling of biomolecules, such as proteins and peptides. bioglyco.com this compound can be conjugated to a fluorophore through its terminal hydroxyl group. The resulting fluorescent BCN-PEG1 probe can then be used to label azide-tagged biomolecules in cells or in vitro via the SPAAC reaction, enabling their detection and imaging with high specificity and low background. ehu.eus
Functional Material Science and Surface Engineering
This compound plays a significant role in the development of functional materials and the engineering of surfaces for biomedical applications. Its ability to undergo click chemistry allows for the precise modification of material surfaces and the creation of complex polymeric structures.
Surface Modification for Biological Interface Studies
Surface modification is crucial for controlling the interaction between materials and biological systems. This compound can be used to functionalize material surfaces, introducing PEG chains that can impart anti-fouling properties, reducing non-specific protein adsorption and cell adhesion rsc.orgicmab.es. This is particularly relevant for biosensors, medical devices, and implants, where minimizing unwanted biological interactions is essential for performance and biocompatibility icmab.esadcreviews.combiointerfaceresearch.com.
Studies have shown that the effectiveness of anti-fouling coatings on surfaces modified with BCN-PEG polymers can depend on the architecture of the PEG-BCN conjugate. For instance, a study demonstrated that a star-PEG-BCN conjugate exhibited superior resistance to protein adsorption and cell adhesion compared to mono-functional-PEG-BCN and bi-functional-PEG-BCN polymers rsc.org. This highlights how the specific design of the PEG-BCN molecule influences the resulting surface properties and biological interactions rsc.org. The covalent attachment of PEG-BCN to surfaces via click chemistry, such as the reaction between tetrazine-functionalized surfaces and BCN-PEG, has been shown to create anti-fouling surfaces effective in complex biological environments rsc.org.
Hydrogel Formation and PEG-Based Scaffolds for Cell Culture and Tissue Engineering Research
Hydrogels are three-dimensional, hydrophilic polymer networks that are widely used as scaffolds in cell culture and tissue engineering due to their ability to mimic the extracellular matrix (ECM) researchgate.netnih.govmdpi.comsigmaaldrich.cn. This compound, or related BCN-functionalized PEG molecules, can be used in the formation of PEG-based hydrogels through click chemistry reactions with complementary functional groups, such as azides researchgate.net.
These hydrogels can provide a controlled environment for cell encapsulation, proliferation, and differentiation nih.govresearchgate.netnih.gov. The mechanical properties and biological functionalities of PEG-based hydrogels can be tuned by varying the molecular weight and architecture of the PEG components and by incorporating biological cues researchgate.netmdpi.comnih.gov. For example, hydrogels formed from fibrinogen backbone crosslinked with difunctional PEG side chains have shown tunable mechanical properties and support cell adhesion and proteolytic penetration, which is beneficial for tissue regeneration therapies nih.gov. The ability to form hydrogels under mild physiological conditions using click chemistry makes BCN-PEG derivatives valuable for encapsulating sensitive cells nih.gov.
Targeted Therapeutic Modality Research
This compound and its derivatives are increasingly important in the field of targeted therapeutics, particularly in the design and synthesis of antibody-drug conjugates (ADCs).
Antibody-Drug Conjugate (ADC) Linker Chemistry
Antibody-drug conjugates are complex molecules designed to deliver highly potent cytotoxic drugs specifically to target cells, such as cancer cells fujifilm.commedchemexpress.com. ADCs consist of an antibody, a cytotoxic payload, and a chemical linker that connects the two fujifilm.commedchemexpress.com. The linker is a critical component, influencing the stability of the ADC in circulation and the efficient release of the payload at the target site fujifilm.com.
This compound, often as part of a more complex linker structure like BCN-PEG1-Val-Cit-OH or BCN-PEG1-Val-Cit-PABC-OH, serves as a click chemistry-enabled linker component in ADC synthesis fujifilm.commedchemexpress.commedchemexpress.com. The BCN group allows for conjugation to azide-modified antibodies or drug payloads via SPAAC, providing a bioorthogonal and efficient method for assembling ADCs medchemexpress.commedchemexpress.com. The PEG unit in the linker contributes to the solubility and pharmacokinetic properties of the ADC chempep.com.
Design Principles of Cleavable ADC Linkers (e.g., Protease-Sensitive)
Cleavable linkers are designed to release the cytotoxic payload once the ADC reaches the target cell axispharm.com. This controlled release mechanism is crucial for maximizing the therapeutic effect on target cells while minimizing systemic toxicity axispharm.com. Protease-sensitive linkers, such as those containing peptide sequences like Val-Cit (valine-citrulline), are commonly used in ADCs medchemexpress.commedchemexpress.comcreative-biolabs.com. These linkers are stable in the bloodstream but are cleaved by specific proteases, such as cathepsin B, which are often overexpressed in the lysosomes of cancer cells medchemexpress.comcreative-biolabs.com.
This compound can be incorporated into such cleavable linkers, providing a site for conjugation to the antibody or payload via click chemistry medchemexpress.commedchemexpress.com. The design of these linkers involves carefully selecting the cleavable motif (e.g., peptide sequence) and incorporating elements like PEG spacers to optimize solubility, reduce aggregation, and influence the drug-to-antibody ratio (DAR) chempep.commdpi.com. For instance, linkers containing Val-Cit sequences are cleaved by lysosomal enzymes after the ADC is internalized by the target cell .
Mechanistic Considerations of Payload Release and Intracellular Targeting
The mechanism of payload release from cleavable ADCs is initiated upon internalization of the ADC by the target cell, typically through receptor-mediated endocytosis fujifilm.commedchemexpress.com. Once inside the cell, the ADC is trafficked to lysosomes, where the low pH and high concentration of lysosomal enzymes, such as cathepsin B, trigger the cleavage of the protease-sensitive linker medchemexpress.com. This cleavage releases the active cytotoxic drug into the lysosome medchemexpress.com.
PROTAC Linker Design and Optimization in Degradation Research
PEG-based linkers, including those incorporating BCN groups, are commonly used in PROTAC design broadpharm.combiochempeg.comjenkemusa.com. The PEG moiety enhances the solubility and compatibility of the PROTAC molecule in aqueous biological environments axispharm.comjenkemusa.comcellgs.com. BCN-containing linkers are particularly useful for synthesizing PROTACs or conjugating them to other biomolecules via strain-promoted azide-alkyne cycloaddition (SPAAC), a bioorthogonal click reaction that proceeds efficiently under mild conditions without the need for a cytotoxic copper catalyst medchemexpress.commedchemexpress.combiochempeg.comrsc.org.
While longer PEG linkers are often explored in the initial stages of PROTAC design to facilitate ternary complex formation, the optimal linker length is highly dependent on the specific POI and E3 ligase pair broadpharm.combiochempeg.comcellgs.com. A linker that is too short can lead to steric hindrance, preventing effective binding and ternary complex formation biochempeg.comcellgs.com. Conversely, an overly long linker might reduce the stability of the ternary complex and potentially decrease cellular permeability biochempeg.com.
Although direct research specifically detailing this compound as a PROTAC linker is not extensively reported in the provided search results, the principles governing PEG linker design in PROTACs are applicable. A PEG1 unit represents a very short, flexible linker. The use of such a short PEG linker with a BCN group and a terminal OH suggests its potential as a building block for creating PROTACs or PROTAC conjugates where a short, hydrophilic, and click-chemistry-compatible connection is desired. For instance, a this compound molecule could be conjugated to a POI ligand or an E3 ligase ligand, with the hydroxyl group available for further coupling to the remaining PROTAC component or a targeting moiety.
Research findings highlight the importance of optimizing linker length and composition for effective protein degradation axispharm.comsinopeg.combiochempeg.com. Studies involving PEG linkers of varying lengths (though often longer than PEG1) demonstrate that linker characteristics significantly impact cellular uptake, ternary complex formation, and degradation efficiency sinopeg.combiochempeg.comcellgs.com. The BCN group allows for modular synthesis of PROTAC libraries, enabling rapid exploration of different linker lengths and compositions, including potentially very short PEG linkers like PEG1, to identify optimal structures for specific targets broadpharm.comprecisepeg.comnih.gov.
| Linker Motif | Common Occurrence in PROTACs | Key Properties |
| PEG | High broadpharm.combiochempeg.com | Hydrophilic, increases solubility, flexible axispharm.comjenkemusa.comcellgs.com |
| Alkyl | High broadpharm.combiochempeg.com | Hydrophobic, can improve cell penetration (with heteroatoms) cellgs.com |
| Other glycol chains | Present broadpharm.com | Varying properties depending on structure |
Nanomedicine Applications in Drug Delivery Research
In nanomedicine, this compound and similar BCN-PEG conjugates are valuable tools for modifying nanoparticle surfaces and conjugating targeting ligands or therapeutic molecules d-nb.infoadcreviews.comnih.gov. PEGylation, the attachment of PEG chains to nanoparticles or drugs, is a widely used strategy to improve their pharmacokinetic properties, such as increasing circulation half-life and reducing non-specific uptake by the reticuloendothelial system (MPS) mdpi.comrsc.orgnih.gov. The hydrophilic PEG corona creates a steric barrier that prevents opsonization and subsequent clearance mdpi.comrsc.org.
BCN-containing PEG linkers enable the facile and bioorthogonal functionalization of nanoparticles using SPAAC click chemistry with azide-modified molecules biochempeg.comd-nb.infobroadpharm.commdpi.com. This is particularly advantageous for creating targeted drug delivery systems, where ligands (e.g., antibodies, peptides, folate) are attached to the nanoparticle surface to achieve specific binding to target cells or tissues nih.govmdpi.comnih.gov. The BCN group on the PEG linker allows for efficient conjugation of azide-tagged targeting ligands to pre-PEGylated nanoparticles or the simultaneous formation of the PEG layer and attachment of BCN-modified ligands.
The length of the PEG linker in nanomedicine applications also plays a crucial role in targeting efficiency and cellular uptake mdpi.comnih.govacs.org. While PEGylation generally improves circulation time, the optimal PEG length for targeted delivery can vary depending on the nanoparticle system, the targeting ligand, and the target cell type mdpi.comnih.govacs.org. Short PEG linkers have been explored for their effect on cellular interactions and targeting. For instance, some studies suggest that shorter PEG constructs can lead to stronger interactions with certain cell types or improved cellular uptake compared to longer PEG chains, although conflicting results exist depending on the specific system studied mdpi.comacs.org.
This compound, with its short PEG chain and reactive BCN and OH groups, can be utilized in nanomedicine in several ways. The BCN group allows for straightforward conjugation to azide-functionalized nanoparticles or biomolecules. The terminal hydroxyl group provides another handle for attaching targeting ligands, therapeutic agents, or other functional moieties. The short PEG1 linker might influence the presentation of the conjugated molecule on the nanoparticle surface, potentially affecting its interaction with biological targets.
Research has demonstrated the successful application of BCN click chemistry in modifying nanoparticles for targeted drug delivery and imaging d-nb.infonih.govmdpi.com. Examples include conjugating BCN to nanoparticles for reaction with azide groups on tumor cells for enhanced accumulation d-nb.infomdpi.com. The use of BCN-PEG conjugates in phospholipid-PEG formulations (e.g., DSPE-PEG-BCN) for creating targeted liposomes and lipid nanoparticles highlights their utility in developing advanced drug delivery systems broadpharm.combiochempeg.com.
| Nanomedicine Application | Role of BCN-PEG Linkers | Impact of PEG Length (General) |
| Nanoparticle Surface Modification | Enables bioorthogonal conjugation of targeting ligands and therapeutics via SPAAC biochempeg.comd-nb.infobroadpharm.commdpi.com | Affects circulation time, protein adsorption, and cellular interaction/targeting mdpi.comrsc.orgnih.govacs.org |
| Targeted Drug Delivery | Facilitates attachment of targeting ligands for specific cell/tissue accumulation nih.govmdpi.comnih.gov | Can influence ligand presentation and binding efficiency mdpi.comnih.govacs.org |
| Formulation of Lipid Nanoparticles | Used in PEGylated lipids (e.g., DSPE-PEG-BCN) for stability and functionalization broadpharm.combiochempeg.com | Impacts LNP performance, immune response, and circulation biochempeg.com |
Future Perspectives and Emerging Research Directions
Advancements in BCN-Mediated Reaction Kinetics and Efficiency
The performance of BCN in SPAAC reactions is a subject of ongoing research aimed at accelerating reaction rates and improving efficiency for in vivo applications where reagent concentrations are low. Key advancements are being pursued through the strategic modification of both the cyclooctyne (B158145) and its azide (B81097) reaction partner.
Research has shown that the electronic properties of the azide can significantly influence the reaction rate. For instance, the use of electron-poor azides can boost the reaction rate with BCN by at least one order of magnitude. Furthermore, steric factors play a crucial role. The relatively less bulky BCN reacts more favorably with sterically hindered azides compared to more demanding cyclooctynes like DBCO. Specifically, studies have demonstrated that a less sterically demanding BCN derivative reacts more efficiently with tertiary azides, a property that can be exploited for selective labeling.
Future work will likely focus on fine-tuning the BCN core to further enhance its intrinsic reactivity while maintaining its biological stability. Additionally, the development of innovative methodologies for studying reaction kinetics, such as continuous-flow analysis, promises to provide deeper insights into reaction mechanisms and allow for more rapid optimization of reaction conditions.
Table 1: Factors Influencing BCN-Mediated Reaction Kinetics
| Factor | Effect on Reaction Rate | Research Direction |
|---|---|---|
| Electronic Properties | Electron-withdrawing groups on the azide partner increase the rate. | Synthesis of novel, electronically tuned azide probes. |
| Steric Hindrance | BCN shows favorable kinetics with sterically hindered azides compared to bulkier cyclooctynes. | Exploiting steric differences for orthogonal labeling strategies. |
| Solvent/Environment | The local microenvironment can affect reaction efficiency. | Development of BCN-PEG linkers that optimize solubility and reagent accessibility in aqueous biological systems. |
| Structural Rigidity | Ring strain is a key driver of the reaction; modifications can alter this. | Design of novel cyclooctynes with optimized ring strain and stability. |
Development of Novel BCN-PEG Architectures for Enhanced Functionality and Specificity
The simple linear structure of Bcn-peg1-OH, consisting of a reactive BCN group, a solubilizing PEG spacer, and a terminal hydroxyl group for further conjugation, serves as a foundational building block. The next generation of BCN-based probes will feature more complex and functional architectures designed for specific applications in drug delivery, diagnostics, and materials science.
The synthesis of heterobifunctional and multi-arm PEGs provides a versatile platform for creating these advanced constructs. By modifying the PEG backbone, researchers can develop:
Multi-arm BCN-PEG Conjugates: Star-shaped or branched PEGs functionalized with multiple BCN moieties can dramatically increase the labeling density on a target biomolecule or be used to create complex hydrogels.
Heterobifunctional Linkers: Architectures combining a BCN group with a different functional handle (e.g., a thiol, amine, or a different bioorthogonal group) on the same PEG linker enable the precise assembly of complex bioconjugates.
Dendrimeric Structures: Attaching BCN-PEG arms to a central dendrimer core could create high-capacity carriers for targeted drug delivery, where the BCN groups are used to attach the final payload or targeting ligand.
Biodegradable Systems: Incorporating cleavable linkages within the PEG backbone would allow for the controlled release of BCN-conjugated cargo in response to specific biological stimuli, such as changes in pH or the presence of certain enzymes.
These novel architectures aim to improve properties such as solubility, circulation time, loading capacity, and target specificity, thereby expanding the therapeutic and diagnostic potential of BCN-based technologies.
Table 3: Potential Novel BCN-PEG Architectures
| Architecture | Description | Potential Advantage |
|---|---|---|
| Multi-Arm PEG Star | A central core with multiple PEG arms, each terminated with a BCN group. | Increased valency for enhanced avidity to targets; hydrogel formation. |
| Heterobifunctional PEG | A linear PEG with BCN at one end and a different functional group (e.g., NHS ester, Maleimide) at the other. | Modular assembly of complex conjugates (e.g., antibody-drug conjugates). |
| Dendronized BCN-PEG | BCN-PEG units attached to the surface of a dendrimer. | High payload capacity for drug delivery; enhanced signal amplification in diagnostics. |
| Cleavable Linker PEG | A PEG chain containing a biodegradable linker (e.g., disulfide, ester) in addition to the BCN group. | Stimuli-responsive release of conjugated molecules in specific biological environments. |
Integration with Advanced Biological Systems for Complex In Vitro and Ex Vivo Studies
As the chemical tools become more sophisticated, their application is moving beyond simple cell monolayers into more physiologically relevant models. The stability, specificity, and orthogonality of BCN-PEG linkers are critical for their successful integration into these complex biological systems.
The ability to perform multi-labeling is particularly valuable for studying intricate cellular interactions within three-dimensional (3D) cultures, such as organoids and spheroids. For example, researchers could use an orthogonal BCN-azide and tetrazine-TCO system to simultaneously visualize two different cell types and their spatial organization within a developing organoid.
In ex vivo studies, which involve experiments on tissue explants, BCN-based probes can be used to label specific cell populations or extracellular matrix components in their native environment. This allows for the investigation of biological processes in a context that more closely mimics the in vivo state. The development of BCN-PEG architectures with enhanced tissue penetration and biocompatibility will be crucial for the success of these applications. Future research will focus on applying these advanced labeling strategies to understand complex phenomena such as tumor microenvironment interactions, immune cell infiltration, and developmental processes in intact tissues.
Q & A
Q. What ethical and reproducibility standards apply when publishing this compound research involving human-derived samples?
- Methodological Answer : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable):
- Data deposition : Share raw spectra, chromatograms, and simulation datasets in public repositories (e.g., Zenodo).
- Ethical compliance : Obtain IRB approval for human samples and cite relevant guidelines (e.g., Declaration of Helsinki).
Include detailed protocols in supplementary materials to enable replication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
